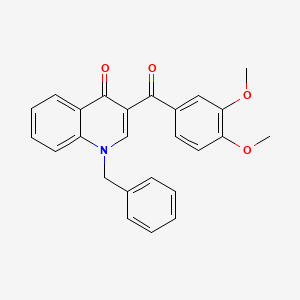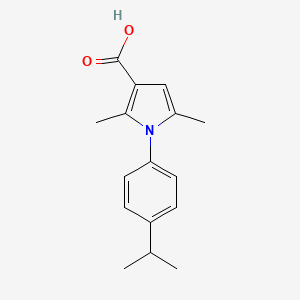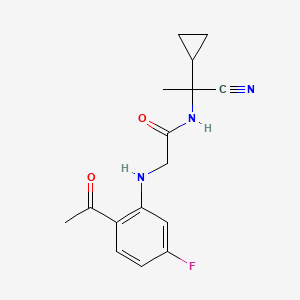
2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound. It is characterized by the presence of an acetyl group, a fluoroaniline moiety, a cyano group, and a cyclopropylethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the fluoroaniline intermediate: This could involve the nitration of a fluorobenzene derivative followed by reduction to form the fluoroaniline.
Acetylation: The fluoroaniline intermediate is then acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions.
Formation of the cyano-cyclopropylethyl group: This step might involve the reaction of a suitable precursor with cyanogen bromide and a cyclopropyl derivative.
Coupling reaction: The final step involves coupling the acetylated fluoroaniline with the cyano-cyclopropylethyl group under appropriate conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the production of pharmaceuticals or as a specialty chemical in various industrial processes.
作用机制
The mechanism of action of 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or protein synthesis.
Modulate signaling pathways: Influencing cellular processes like apoptosis or proliferation.
相似化合物的比较
Similar Compounds
2-(2-Acetyl-5-chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-(2-Acetyl-5-bromoanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluoro group in 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide may confer unique properties such as increased metabolic stability or altered biological activity compared to its chloro or bromo analogs.
属性
IUPAC Name |
2-(2-acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-10(21)13-6-5-12(17)7-14(13)19-8-15(22)20-16(2,9-18)11-3-4-11/h5-7,11,19H,3-4,8H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANSZBIAFDDQIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)NCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2374637.png)
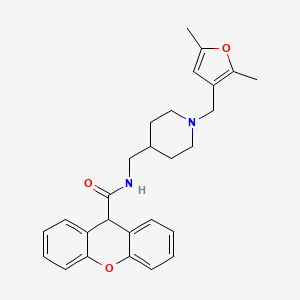

![3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2374641.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2374642.png)
![(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2374643.png)
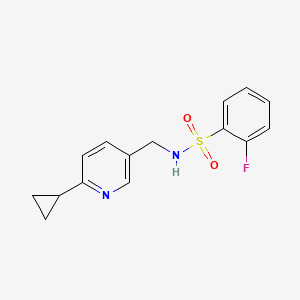
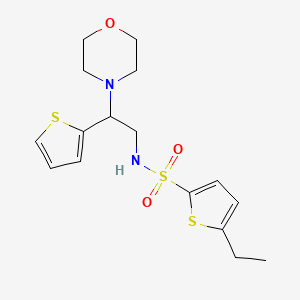
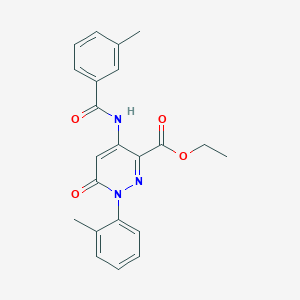

![[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2374651.png)
